(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol
Overview
Description
(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a methyl group at the second position and a methanol group at the fifth position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ortho-hydroxyacetophenone derivatives, which undergo cyclization in the presence of acid catalysts to form the benzofuran ring. The methyl group can be introduced through alkylation reactions, and the methanol group can be added via reduction of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanal or (2-Methyl-2,3-dihydro-benzofuran-5-yl)-carboxylic acid.
Reduction: (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methane.
Substitution: Various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-2,3-dihydro-benzofuran-5-yl)-acetic acid: Similar structure but with an acetic acid group instead of methanol.
3-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-propionic acid: Similar structure but with a propionic acid group.
Uniqueness
(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activities compared to its analogs. The methanol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7,11H,4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLNIJKLDJVRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91060-96-7 | |
Record name | (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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